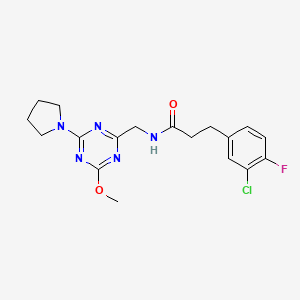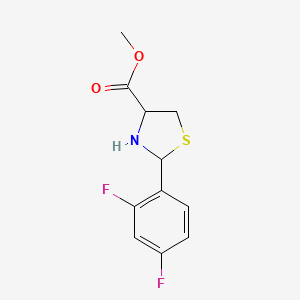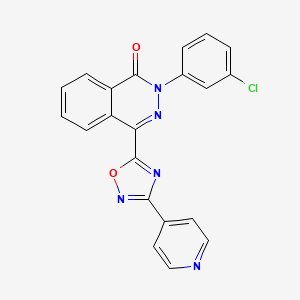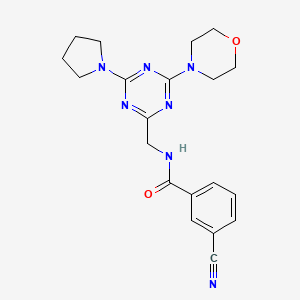
8-Fluoroisoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroisoquinoline-5-sulfonamide is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Fluorinated isoquinolines are of significant interest due to their unique properties, such as biological activities and light-emitting characteristics . These compounds are essential in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 8-Fluoroisoquinoline-5-sulfonamide involves several methodologies. One common approach is the direct introduction of a fluorine atom onto the isoquinoline ring . This can be achieved through reactions involving fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
8-Fluoroisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
8-Fluoroisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Fluoroisoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication . By binding to the enzyme, it prevents the synthesis of bacterial DNA, thereby exerting its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
8-Fluoroisoquinoline-5-sulfonamide can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the sulfonamide group, which may affect its biological activity.
7-Fluoroquinoline: Another fluorinated compound with different substitution patterns, leading to varied biological properties.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can enhance its reactivity and biological activity compared to mono-fluorinated derivatives.
Eigenschaften
IUPAC Name |
8-fluoroisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-8-1-2-9(15(11,13)14)6-3-4-12-5-7(6)8/h1-5H,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZPVDSFXWMIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2933086.png)

![N'-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2933091.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2933092.png)
![3,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933094.png)



![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)

